Lithium dodecyl sulfate, >=98.5% (GC)

Beschreibung

Contextualizing Lithium Dodecyl Sulfate (B86663) within Anionic Surfactant Science

Lithium dodecyl sulfate belongs to the broader category of anionic surfactants, which are characterized by a negatively charged headgroup. toku-e.commedchemexpress.com These molecules are amphiphilic, possessing both a hydrophobic tail and a hydrophilic head, enabling them to reduce surface tension and form micelles in aqueous solutions. sodiumdodecylsulfate.com This fundamental property is central to their function as detergents, emulsifiers, and denaturing agents in scientific research. rpicorp.commedchemexpress.com

In the realm of anionic surfactant science, LDS is recognized for its excellent surface activity, wetting properties, and strong emulsifying and dispersing capabilities. nanotrun.com It is soluble in water and can generate a substantial amount of foam even at low concentrations. nanotrun.com The critical micelle concentration (CMC) of LDS, the concentration at which micelles begin to form, is a key parameter in its application. Studies have reported CMC values around 7.2 to 8.9 mM. nii.ac.jpthaiscience.info The smaller size and higher polarity of the lithium ion compared to other alkali metals can influence its solubility and interaction with other molecules, making it a subject of specific research interest. thaiscience.info

Evolution of Research Trajectories for Lithium Dodecyl Sulfate

The research trajectory of lithium dodecyl sulfate has evolved from its foundational use in electrophoresis to more specialized and innovative applications. Initially, and still prominently, LDS gained traction as a substitute for sodium dodecyl sulfate (SDS) in polyacrylamide gel electrophoresis (SDS-PAGE), particularly for experiments conducted at low temperatures. toku-e.commpbio.comresearchgate.net Its higher solubility in the cold allows for the effective denaturation and separation of proteins under conditions where SDS might precipitate. researchgate.netsigmaaldrich.com

Early research highlighted its utility in the isolation of nucleic acids and the characterization of protein complexes, such as those in thylakoid membranes. toku-e.comdntb.gov.ua This established its role in fundamental molecular biology techniques.

More recent research has expanded into several key areas:

Proteomics: LDS is employed in the enrichment and analysis of low-abundance proteins. toku-e.comnih.gov Its ability to solubilize membrane proteins under non-denaturing conditions is particularly valuable for studying complex protein mixtures. toku-e.comnih.gov Preparative electrophoresis using LDS has been shown to be an efficient method for fractionating complex protein samples, such as those from brain tissue, leading to the identification of numerous gene products. nih.gov

Nanomaterials and Chromatography: The surfactant properties of LDS are harnessed in the synthesis of nanomaterials and in various chromatographic techniques. medchemexpress.comnanotrun.com

Battery Technology: A novel and significant area of research involves the use of LDS in aqueous lithium-ion batteries (LIBs). researchgate.net Concentrated LDS aqueous electrolytes have been shown to enhance Li-ion transport and protect electrodes, expanding the electrochemical window of the battery. nii.ac.jpresearchgate.net The self-assembly of dodecyl sulfate anions into micelles can limit anion diffusion, leading to nearly single Li-ion conduction. researchgate.net

Emulsion Science: LDS has been investigated as a stabilizer in emulsions, particularly in cold conditions where other surfactants like SDS would crystallize. thaiscience.info Its interaction with polymers like chitosan (B1678972) has been studied to create stable emulsions for potential applications in encapsulating temperature-sensitive compounds. thaiscience.info

Nucleic Acid Stabilization: Research has indicated that LDS can stabilize RNA in solution, protecting it from degradation by RNases, which is crucial during RNA purification from cell lysates. google.com

Comparative Frameworks: Lithium Dodecyl Sulfate versus Analogous Surfactants in Research

The utility of lithium dodecyl sulfate is often best understood through comparison with other commonly used surfactants, primarily sodium dodecyl sulfate (SDS) and cetyltrimethylammonium bromide (CTAB).

LDS vs. SDS:

The primary distinction between LDS and SDS lies in the counter-ion: lithium versus sodium. sodiumdodecylsulfate.com While both are anionic detergents with the same dodecyl sulfate functional group, this difference leads to distinct physical properties. researchgate.netsodiumdodecylsulfate.com

Solubility at Low Temperatures: The most significant advantage of LDS is its superior solubility at low temperatures. researchgate.netsigmaaldrich.com This makes it the preferred detergent for electrophoresis performed in the cold, preventing the precipitation that can occur with SDS. mpbio.comresearchgate.net

Critical Micelle Concentration (CMC): The CMC of LDS is slightly higher than that of SDS, which has a well-documented CMC of about 8.2 mM at 25°C. sodiumdodecylsulfate.commdpi.com This can influence its effectiveness in micelle formation and detergency in specific contexts. sodiumdodecylsulfate.com

Protein Denaturation: Both are powerful protein denaturants used in SDS-PAGE to separate proteins based on size. pubcompare.aisodiumdodecylsulfate.com However, the different ionic properties might lead to subtle variations in protein denaturation and stabilization. sodiumdodecylsulfate.com

Applications: While SDS is the standard and more cost-effective choice for a wide range of applications, LDS is favored for specialized techniques like cold-temperature electrophoresis and in innovative research areas where its unique properties are advantageous. sodiumdodecylsulfate.comresearchgate.net

LDS vs. CTAB:

CTAB is a cationic surfactant, meaning it has a positively charged headgroup. This fundamental difference in charge dictates its interactions and applications compared to the anionic LDS.

Charge: The opposing charges of LDS (anionic) and CTAB (cationic) lead to different interactions with charged molecules like proteins and nucleic acids.

Protein Interaction: In studies displacing adsorbed proteins from surfaces, CTAB was found to be more effective at removing human serum albumin than SDS (and by extension, LDS), suggesting a stronger interaction with the surface. nih.gov

Synergistic Effects: Research on battery anodes has shown that the combined use of anionic SDS and cationic CTAB can create a synergistic effect, improving the electrochemical performance of porous carbon anodes in lithium-ion batteries. researchgate.net This highlights how surfactants with different properties can be used in conjunction for enhanced results.

Interactive Data Table: Comparison of Surfactant Properties

| Property | Lithium Dodecyl Sulfate (LDS) | Sodium Dodecyl Sulfate (SDS) | Cetyltrimethylammonium Bromide (CTAB) |

| Type | Anionic | Anionic | Cationic |

| Counter-ion | Li+ | Na+ | Br- |

| Solubility at Low Temp. | High | Low (can precipitate) | Varies |

| CMC (in water at 25°C) | ~8.4 mM mdpi.com | ~8.2 mM sodiumdodecylsulfate.com | ~0.92 mM |

| Primary Research Use | Cold-temperature PAGE, Proteomics, Battery Electrolytes | Standard for PAGE, Detergent | DNA extraction, Antiseptic |

Interactive Data Table: Research Applications of LDS

| Research Area | Specific Application of LDS | Key Findings/Advantages |

| Electrophoresis | SDS-PAGE at low temperatures. toku-e.commpbio.com | Prevents detergent precipitation in the cold, allowing for clear separation. researchgate.netsigmaaldrich.com |

| Proteomics | Solubilization and enrichment of low-abundance and membrane proteins. toku-e.comnih.gov | Enables the study of previously undetected proteins. toku-e.comnih.gov |

| Battery Technology | As an electrolyte in aqueous Li-ion batteries. researchgate.net | Enhances ion transport and expands the electrochemical window. nii.ac.jpresearchgate.net |

| Nucleic Acid Research | Stabilization of RNA during extraction. google.com | Protects RNA from degradation by RNases. google.com |

| Emulsion Science | Emulsion stabilizer in cold conditions. thaiscience.info | Forms stable emulsions with polymers like chitosan for encapsulating sensitive compounds. thaiscience.info |

Structure

2D Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

2044-56-6 |

|---|---|

Molekularformel |

C12H26LiO4S |

Molekulargewicht |

273.4 g/mol |

IUPAC-Name |

lithium dodecyl sulfate |

InChI |

InChI=1S/C12H26O4S.Li/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15); |

InChI-Schlüssel |

GQHVYRGZGHNLKO-UHFFFAOYSA-N |

Kanonische SMILES |

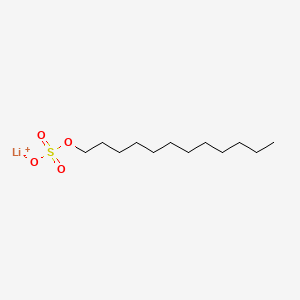

[Li].CCCCCCCCCCCCOS(=O)(=O)O |

Andere CAS-Nummern |

2044-56-6 |

Physikalische Beschreibung |

Solid; [Sigma-Aldrich MSDS] |

Piktogramme |

Flammable; Corrosive; Irritant |

Verwandte CAS-Nummern |

151-41-7 (Parent) |

Synonyme |

ammonium dodecyl sulfate ammonium lauryl sulfate dodecyl sulfate dodecyl sulfate, ammonium salt dodecyl sulfate, barium salt dodecyl sulfate, cadmium salt dodecyl sulfate, calcium salt dodecyl sulfate, cesium salt dodecyl sulfate, cobalt (+2) salt dodecyl sulfate, copper (+2) salt dodecyl sulfate, lead (+2) salt dodecyl sulfate, lithium salt dodecyl sulfate, magnesium salt dodecyl sulfate, magnesium, sodium salt (4:1:2) dodecyl sulfate, manganese (+2) salt dodecyl sulfate, manganese salt dodecyl sulfate, nickel (+2) salt dodecyl sulfate, potassium salt dodecyl sulfate, rubidium salt dodecyl sulfate, silver (+1) salt dodecyl sulfate, strontium salt dodecyl sulfate, thallium (+1) salt dodecyl sulfate, zinc salt (2:1) lauryl sulfate laurylsulfate lithium dodecyl sulfate lithium lauryl sulfate magnesium dodecyl sulfate magnesium lauryl sulfate potassium dodecyl sulfate |

Herkunft des Produkts |

United States |

Surfactant Aggregation and Self Assembly Phenomena of Lithium Dodecyl Sulfate

Micellization Behavior of Lithium Dodecyl Sulfate (B86663) in Aqueous Systems

Lithium dodecyl sulfate (LDS) is an anionic surfactant that, like other amphiphilic molecules, self-assembles into organized aggregates known as micelles when its concentration in an aqueous solution surpasses a specific threshold. This behavior is driven by the molecule's structure, which consists of a hydrophobic dodecyl (C12) tail and a hydrophilic sulfate head group. In water, these molecules arrange themselves to minimize the unfavorable contact between the hydrophobic tails and the aqueous environment, leading to the formation of micelles where the tails form a core and the heads create a charged outer surface that interacts with water.

The critical micelle concentration (CMC) is a fundamental characteristic of a surfactant, defined as the concentration at which micelles begin to form spontaneously. wikipedia.org Below the CMC, LDS molecules exist primarily as individual monomers, some of which accumulate at the air-water interface, causing a sharp decrease in surface tension. wikipedia.orgaliyuncs.com Once the CMC is reached, the interface becomes saturated, and additional surfactant molecules aggregate to form micelles within the bulk solution. wikipedia.org Consequently, properties of the solution such as surface tension, conductivity, and osmotic pressure exhibit a distinct change in their concentration dependence at the CMC. uni-potsdam.de

Several experimental techniques are employed to determine the CMC of surfactants like LDS. Common methods include:

Tensiometry: This method involves measuring the surface tension of the solution as a function of surfactant concentration. The CMC is identified as the point where the surface tension ceases to decrease significantly and plateaus. wikipedia.org

Conductivity Measurements: As an ionic surfactant, LDS contributes to the electrical conductivity of the solution. Below the CMC, conductivity increases linearly with concentration. Above the CMC, the rate of increase in conductivity with concentration is lower because the newly formed micelles have lower mobility than the individual ions and bind a fraction of the counter-ions. The CMC is determined from the break in the slope of the conductivity versus concentration plot. uni-potsdam.denih.gov

Fluorescence Spectroscopy: This technique utilizes fluorescent probes, such as pyrene, whose spectral properties are sensitive to the polarity of their microenvironment. Pyrene is hydrophobic and preferentially partitions into the nonpolar core of the micelles once they form. This change in environment causes a measurable shift in its fluorescence emission spectrum, which can be plotted against surfactant concentration to determine the CMC. nih.govasianpubs.org

The CMC of Lithium dodecyl sulfate is not a fixed value but is influenced by various external and internal factors. wikipedia.orgaliyuncs.com

Interactive Table: Factors Influencing the Critical Micelle Concentration (CMC) of Ionic Surfactants

| Factor | Effect on CMC | Reason |

|---|---|---|

| Temperature | Variable | Temperature affects the hydration of the hydrophilic head groups and the solubility of the surfactant monomers. For many ionic surfactants, the CMC value passes through a minimum as temperature increases. aliyuncs.comaatbio.com |

| Addition of Electrolytes | Decreases | Added salts (electrolytes) reduce the electrostatic repulsion between the charged head groups at the micelle surface by providing counter-ions that screen the charge. This facilitates aggregation at a lower surfactant concentration. aatbio.compharmacy180.com |

| Hydrophobic Chain Length | Decreases with increasing length | A longer hydrocarbon tail increases the molecule's hydrophobicity, making it less soluble in water and promoting micelle formation at a lower concentration. pharmacy180.com |

| Counter-ion Type | Influences CMC | The nature of the counter-ion (e.g., Li+, Na+, K+) affects the degree to which it binds to the micelle surface, thereby influencing the electrostatic repulsions between head groups. pharmacy180.comacs.org |

| Organic Additives | Variable | Substances like alcohols can affect the bulk solvent properties or partition into the micelles, which can either increase or decrease the CMC depending on their nature and concentration. asianpubs.orgpharmacy180.com |

Above the critical micelle concentration, Lithium dodecyl sulfate molecules aggregate into structures with specific shapes and sizes, which have been characterized using techniques such as small-angle neutron scattering (SANS). journaldephysique.orgunifi.it

In aqueous solutions, Lithium dodecyl sulfate molecules self-assemble to form micelles that are quasi-spherical in shape. journaldephysique.orgunifi.it This morphology allows for an efficient packing of the hydrophobic dodecyl tails into a core, minimizing their exposure to water, while arranging the negatively charged sulfate head groups on the exterior surface. nih.gov The spherical shape represents a stable configuration that balances the attractive hydrophobic forces and the repulsive electrostatic forces between the head groups.

The structure of a micelle is further defined by its aggregation number (N) and its degree of ionization. The aggregation number is the average number of individual surfactant molecules that make up a single micelle. The fractional ionization (or degree of counter-ion dissociation) refers to the fraction of counter-ions (Li+) that are not tightly bound to the micelle surface and are free in the surrounding aqueous phase. journaldephysique.orgresearchgate.net

Research utilizing small-angle neutron scattering (SANS) on aqueous solutions of Lithium dodecyl sulfate has provided specific values for these parameters. journaldephysique.orgunifi.it

Interactive Table: Micellar Properties of Lithium Dodecyl Sulfate in Aqueous Solution

| Property | Value | Description |

|---|---|---|

| Aggregation Number (N) | 90 | The average number of LDS molecules per micelle. journaldephysique.orgunifi.it |

| Fractional Ionization (α) | 18% (or 0.18) | The fraction of lithium counter-ions that are dissociated from the micelle surface into the aqueous phase. journaldephysique.orgunifi.it This means that 82% of the counter-ions remain associated with the micelle, partially neutralizing the charge of the sulfate head groups. |

The interaction between the surfactant micelles and the surrounding water molecules, known as hydration, is a critical aspect of their structure and stability. The hydrophilic sulfate head groups at the micelle-water interface are hydrated, as are the lithium counter-ions associated with the micelle. osti.gov

The hydration properties of LDS micelles are significantly influenced by the specific nature of the lithium counter-ion. Due to the strong hydrophilic character of the lithium ion, its presence in the micellar corona (the region containing the head groups and bound counter-ions) promotes an increase in the hydration layer, particularly near the periphery of the micelles. osti.gov Studies combining time-resolved fluorescence quenching and electron paramagnetic resonance have been specifically used to investigate the hydration of Lithium dodecyl sulfate micelles. dntb.gov.ua The number of water molecules associated with the micellar surface, or the hydration number, can be affected by the addition of other molecules to the solution. For instance, the addition of a macrocyclic cage molecule that complexes with Li+ ions has been shown to cause a decrease in the hydration number on the micellar surface. journaldephysique.orgunifi.it

Investigations into Micellar Structure and Morphology

Role of Counter-Ion Effects on Aggregation Properties

The strong hydrophilic nature of the Li+ ion has a distinct effect on the hydration shell of the micelle. When lithium ions are attracted to the negatively charged sulfate head groups, they bring along their own hydration shells, leading to a growth of the hydration layer around the micelle. osti.gov This enhanced hydration at the micellar surface, driven by the lithium counter-ion, is a key feature of the aggregation properties of LDS. osti.gov

Comparison with Sodium Dodecyl Sulfate and Other Alkali Metal Dodecyl Sulfates

The aggregation properties of dodecyl sulfate surfactants are significantly influenced by the nature of the counterion. While sharing the same dodecyl sulfate backbone, Lithium Dodecyl Sulfate (LDS) and Sodium Dodecyl Sulfate (SDS) exhibit notable differences in their micellar properties due to the distinct characteristics of the lithium (Li⁺) and sodium (Na⁺) ions. sodiumdodecylsulfate.comsemanticscholar.org The smaller ionic radius and higher charge density of the lithium ion compared to the sodium ion influence the surfactant's behavior in solution, affecting micelle formation and interactions with other molecules. semanticscholar.org

Studies on alkali metal dodecyl sulfates have shown a general trend where the CMC decreases as the atomic number of the alkali metal counterion increases. acs.org This trend, in the order of Li⁺ > Na⁺ > K⁺ > Cs⁺, is attributed to the increasing binding of the counterions to the micelles, which screens the electrostatic repulsions between the ionic headgroups. acs.org This progressive screening facilitates the aggregation of the surfactant molecules at lower concentrations.

The enthalpy of micellization (ΔHmic) also follows a similar trend, decreasing in the order of Li⁺ > Na⁺ > K⁺ > Cs⁺. acs.org This indicates that the micellization process becomes less endothermic (or more exothermic) as the counterion becomes larger and more polarizable, which is related to the increased binding of the counterion to the micelle. acs.org

Table 1: Comparison of Micellar Properties of Alkali Metal Dodecyl Sulfates

| Surfactant | Counterion | Typical CMC Trend | Typical ΔHmic Trend | Key Influencing Factor |

|---|---|---|---|---|

| Lithium Dodecyl Sulfate (LDS) | Li⁺ | Highest | Highest (most positive) | Small ionic radius, high charge density |

| Sodium Dodecyl Sulfate (SDS) | Na⁺ | Intermediate | Intermediate | Larger ionic radius than Li⁺ |

| Potassium Dodecyl Sulfate | K⁺ | Lower | Lower | Larger ionic radius and more polarizable than Na⁺ |

| Cesium Dodecyl Sulfate | Cs⁺ | Lowest | Lowest (most negative) | Largest ionic radius, highest polarizability |

Research using small-angle neutron scattering (SANS) has provided detailed structural information on these micelles. For instance, in aqueous solutions, LDS molecules form quasi-spherical micelles with an aggregation number of approximately 90 and a fractional ionization of 18%. journaldephysique.orgunifi.it

Influence of Electrolyte Addition on Micellar Aggregation and Intermicellar Interactions

The addition of electrolytes to a solution of Lithium Dodecyl Sulfate has a profound effect on its micellar properties. The presence of salt in the solution reduces the electrostatic repulsion between the negatively charged head groups of the dodecyl sulfate ions, which in turn promotes the formation of micelles. researchgate.netnepjol.info This leads to a decrease in the critical micelle concentration (CMC). researchgate.netnepjol.info

The effectiveness of an electrolyte in reducing the CMC and promoting micellar growth depends on the nature of the added salt. For instance, the addition of salts like lithium chloride (LiCl) or sodium chloride (NaCl) to dodecyl sulfate solutions leads to an increase in the micelle aggregation number. nih.gov Studies have shown that NaCl is more effective at screening the Coulombic interactions than LiCl. nih.gov This is because the smaller, more hydrated lithium ions are less effective at neutralizing the charge on the micellar surface compared to the larger sodium ions.

The addition of electrolytes not only affects the CMC and aggregation number but also influences the shape and size of the micelles. The screening of the head group repulsions allows the surfactant molecules to pack more closely, which can lead to a transition from spherical to more elongated, rod-like or cylindrical micelles. acs.org

Small-angle neutron scattering (SANS) studies have been instrumental in elucidating these structural changes. For example, SANS experiments on SDS solutions with added NaCl have shown a systematic increase in the major half-axis of the ellipsoidal micelles with increasing salt concentration, indicating micellar growth. nih.gov

Table 2: Effect of Electrolyte Addition on LDS Micellar Properties

| Property | Effect of Electrolyte Addition | Underlying Reason |

|---|---|---|

| Critical Micelle Concentration (CMC) | Decreases | Screening of electrostatic repulsion between head groups |

| Aggregation Number | Increases | Reduced repulsion allows for larger aggregates |

| Micelle Shape | Can transition from spherical to ellipsoidal/rod-like | Changes in surfactant packing due to charge screening |

| Intermicellar Interactions | Reduced repulsion | Shielding of micellar surface charge by electrolyte ions |

Theoretical and Computational Approaches to Lithium Dodecyl Sulfate Self-Assembly

Theoretical models and computational simulations provide valuable insights into the molecular mechanisms governing the self-assembly of Lithium Dodecyl Sulfate. These approaches complement experimental studies by offering a microscopic view of the aggregation process.

Molecular thermodynamic models have been developed to predict the micellization behavior of ionic surfactants, including those with alkali metal counterions. semanticscholar.orgnih.gov These models often incorporate factors such as quantum dispersion forces, ionic polarizabilities, and ion sizes to account for specific ion effects. semanticscholar.orgnih.gov By considering the distribution of counterions in the diffuse layer around the micelle, these theories can predict properties like the critical micelle concentration (CMC) and aggregation numbers without the need for adjustable parameters. semanticscholar.orgnih.gov

Molecular Dynamics (MD) simulations have become a powerful tool for studying the self-assembly of surfactants at an atomistic level. acs.orgnih.gov These simulations can track the trajectories of individual surfactant molecules and water molecules, providing detailed information on the structure, dynamics, and thermodynamics of micelle formation. pku.edu.cnresearchgate.net For instance, MD simulations can reveal how the choice of force field, which describes the interactions between atoms, can influence the simulated properties of the micelles. acs.orgnih.gov

Coarse-grained (CG) models offer a computationally less expensive alternative to all-atom MD simulations, allowing for the study of larger systems and longer timescales. nih.gov In CG models, groups of atoms are represented as single "beads," which significantly reduces the number of particles in the simulation. These models have been successfully used to investigate the self-assembly of various surfactants into different morphologies. nih.gov

These theoretical and computational approaches are not only used to understand the self-assembly of pure surfactant systems but also to investigate the effects of additives, such as electrolytes, on micellar properties. semanticscholar.orgnih.gov For example, simulations can elucidate how the addition of salt alters the hydration structure of the micelles and the distribution of counterions at the micellar surface. osti.gov

Interactions of Lithium Dodecyl Sulfate with Biomolecules and Polymeric Systems

Lithium Dodecyl Sulfate (B86663) in Protein Solubilization and Denaturation Mechanisms

Lithium dodecyl sulfate (LDS) is an anionic detergent and surfactant widely utilized in molecular biology and protein research for its ability to solubilize and denature proteins. rpicorp.comrpicorp.com As an alkyl sulfate, LDS disrupts the non-covalent interactions that maintain a protein's native three-dimensional structure. rpicorp.com The mechanism involves the binding of the dodecyl sulfate anion to the protein backbone, which imparts a net negative charge that is proportional to the protein's mass. rpicorp.comrpicorp.com This process leads to the unfolding of the protein into a more linear conformation.

The binding of LDS to proteins effectively disrupts both hydrophobic and hydrogen bonds, leading to the solubilization of proteins, particularly those that are otherwise insoluble, such as membrane proteins. rpicorp.comrpicorp.comvlabs.ac.in The surfactant properties of LDS allow it to form micelles that can encapsulate the hydrophobic regions of proteins, thereby keeping them in solution. vlabs.ac.in This denaturation and solubilization are crucial for various analytical techniques where a protein's size, rather than its native charge or shape, is the basis for separation. rpicorp.comrpicorp.com

It is important to note that while effective, the denaturing properties of anionic detergents like LDS can be harsh and may be mitigated by including nonionic detergents or phospholipids (B1166683) to reduce their impact on protein structure. nih.gov

Electrophoretic Applications and Methodological Advancements

Lithium dodecyl sulfate is a key component in protein electrophoresis, particularly in a technique known as lithium dodecyl sulfate polyacrylamide gel electrophoresis (LDS-PAGE). rpicorp.comrpicorp.comtoku-e.com This method is a variation of the more commonly known sodium dodecyl sulfate polyacrylamide gel electrophoresis (SDS-PAGE). In this technique, LDS is used to denature proteins and provide a uniform negative charge, allowing them to be separated based on their molecular weight as they migrate through a polyacrylamide gel matrix in an electric field. rpicorp.comrpicorp.com

The use of LDS offers specific advantages that have led to methodological advancements in electrophoresis. toku-e.comsodiumdodecylsulfate.com One of the primary benefits of LDS is its higher solubility at low temperatures compared to SDS, which can precipitate in the cold. mpbio.comprotocol-online.orgresearchgate.net This property is particularly valuable for certain applications that require low-temperature conditions to preserve the integrity of protein complexes or to study temperature-sensitive proteins. toku-e.commpbio.commedchemexpress.com

A significant advantage of lithium dodecyl sulfate (LDS) over sodium dodecyl sulfate (SDS) is its superior solubility at low temperatures. mpbio.comresearchgate.netmedchemexpress.com SDS has a tendency to precipitate out of solution in the cold, which can disrupt the electrophoretic process and lead to poor resolution and inaccurate results. protocol-online.org Consequently, LDS is the preferred detergent for polyacrylamide gel electrophoresis (PAGE) applications conducted under refrigerated conditions. toku-e.commpbio.commedchemexpress.com

Low-temperature electrophoresis, often referred to as "cold-PAGE," is crucial for the analysis of thermolabile proteins or protein complexes that might dissociate or degrade at room temperature. toku-e.comnih.gov By maintaining a low temperature, typically around 4°C, during electrophoresis, the native or near-native state of these molecules can be better preserved. nih.govnih.gov The use of LDS in these protocols ensures that the detergent remains in solution, providing consistent denaturation and charge-to-mass ratio for accurate molecular weight determination. toku-e.comnih.gov Research has demonstrated that electrophoresis with LDS at 4°C can yield higher resolution compared to SDS-PAGE at 25°C, provided the gel is saturated with LDS. nih.gov

| Detergent | Key Advantage in Low-Temperature Electrophoresis | Common Issue at Low Temperatures |

|---|---|---|

| Lithium Dodecyl Sulfate (LDS) | High solubility, does not precipitate. mpbio.comresearchgate.netmedchemexpress.com | - |

| Sodium Dodecyl Sulfate (SDS) | - | Precipitates, disrupting the gel and separation. protocol-online.org |

Lithium dodecyl sulfate polyacrylamide gel electrophoresis (LDS-PAGE) is a valuable technique for the analysis of protein complexes and their various conformational states. rpicorp.comrpicorp.comtoku-e.com By adjusting the conditions of sample preparation and electrophoresis, it is possible to maintain some non-covalent interactions within protein complexes, allowing for their separation and characterization.

For instance, a modified version of Blue Native PAGE (BN-PAGE) that utilizes LDS (LDS-PAGE) has been effectively used to separate photosynthetic complexes from Arabidopsis thaliana. nih.govspringernature.com This method allows for the high-resolution separation of these large protein assemblies, which is essential for studying their biogenesis and assembly. nih.govspringernature.com Similarly, LDS-PAGE has been employed to analyze the oligomerization states and associations of light-harvesting pigment-protein complexes in Rhodobacter sphaeroides. nih.govacs.org

The ability to perform electrophoresis at low temperatures with LDS is particularly beneficial for preserving the integrity of these complexes, which might otherwise dissociate under the conditions of standard SDS-PAGE. toku-e.comnih.gov This allows researchers to gain insights into the quaternary structure of proteins and how different subunits come together to form functional complexes. The analysis of different conformational states, such as the active and inactive forms of a protein, can also be facilitated by techniques like LDS-PAGE, providing a snapshot of the protein's structural dynamics. nih.govresearchgate.netresearchgate.netblopig.com

Membrane Protein Extraction and Characterization Methodologies

The solubilization and characterization of membrane proteins present significant challenges due to their hydrophobic nature and integration within the lipid bilayer. rpicorp.com Lithium dodecyl sulfate (LDS) is a powerful tool in the extraction and analysis of these proteins. rpicorp.commpbio.com Its amphipathic properties, possessing both a hydrophobic tail and a hydrophilic head group, enable it to disrupt the lipid membrane and solubilize the embedded proteins. rpicorp.com

LDS is often a key component of lysis buffers used to break open cells and release their contents, including membrane-bound proteins. toku-e.com Once extracted, LDS helps to keep these proteins soluble in aqueous solutions, preventing their aggregation and facilitating their subsequent analysis. rpicorp.comrpicorp.com Methodologies such as LDS-PAGE are then employed to separate and characterize the extracted membrane proteins based on their molecular weight. nih.govspringernature.com

For example, a robust protocol using LDS-PAGE has been developed for the high-resolution separation of photosynthetic complexes from the thylakoid membranes of Arabidopsis thaliana. nih.govspringernature.com This technique has also been successfully applied to isolate and characterize pigment-protein complexes from the photosynthetic membranes of Rhodopseudomonas sphaeroides. nih.gov In these studies, LDS proved effective in solubilizing the membrane and allowing for the separation of intact or partially assembled protein complexes. nih.gov

Applications in Mass Spectrometry Sample Preparation

Lithium dodecyl sulfate (LDS) plays a role in the preparation of protein samples for analysis by mass spectrometry (MS). rpicorp.commpbio.comrpicorp.com Its primary function in this context is to enhance protein solubility, reduce protein-protein interactions, and facilitate the efficient digestion of proteins by proteases. rpicorp.comrpicorp.com By denaturing proteins and keeping them in solution, LDS exposes the cleavage sites for digestive enzymes like trypsin, leading to more complete and reproducible protein fragmentation. nih.gov

In some proteomic workflows, particularly for complex samples, proteins are first separated by one-dimensional gel electrophoresis (1DE) using an LDS-based sample buffer before in-gel digestion and subsequent MS analysis. mdpi.com This approach was used in a study of acute myeloid leukemia patient samples, where 60-80 µg of protein was loaded onto precast gels with an LDS-based reducing sample buffer. mdpi.com However, it is important to note that detergents like LDS are generally considered incompatible with liquid chromatography-mass spectrometry (LC-MS) and must be removed from the sample prior to analysis to avoid interference. psu.edu There are specialized, MS-compatible surfactants available, or detergent removal steps must be incorporated into the sample preparation protocol. psu.edu

| Application Area | Role of Lithium Dodecyl Sulfate | Key Considerations |

|---|---|---|

| Protein Solubilization | Enhances solubility of proteins, especially membrane proteins. rpicorp.comrpicorp.com | Can be harsh and denaturing; may be combined with milder detergents. nih.gov |

| Mass Spectrometry Sample Prep | Improves protein digestion efficiency by proteases. rpicorp.comrpicorp.com | Must be removed before LC-MS analysis to prevent interference. psu.edu |

Polymer-Surfactant Association in Aqueous Media

The interaction between polymers and surfactants in aqueous solutions is a complex phenomenon that can lead to the formation of various associated structures. researchgate.net Lithium dodecyl sulfate (LDS), as an anionic surfactant, has been studied in conjunction with different polymers to understand these interactions.

Research has shown that the counterion of the dodecyl sulfate surfactant plays a role in its interaction with nonionic polymers like cellulose (B213188) ethers. nih.gov In a study comparing potassium, sodium, and lithium dodecyl sulfates, the initiation of interaction with the polymers followed the order KDS < NaDS < LiDS based on surfactant concentration. nih.gov This indicates that the nature of the cation influences the formation of mixed aggregates between the surfactant and the polymer.

Furthermore, studies using neutron reflection to examine the interface of aqueous mixtures of LDS and poly(ethylene oxide) (PEO) have revealed that LDS interacts favorably with PEO at the surface. acs.org Among the anionic surfactants tested (LiDS, NaDS, and CsDS), LiDS exhibited the strongest interaction with PEO. acs.orgox.ac.uk This strong interaction was also evident by the adsorption of PEO at LDS concentrations above its critical micelle concentration. acs.org The binding of cations to polyethylene (B3416737) glycol can also influence its interaction with dodecyl sulfate surfactants. osti.gov

The interactions between LDS and polymers like poly(N-vinyl-2-pyrrolidone) (PVP) have also been investigated, particularly in the context of simultaneous adsorption from mixed solutions. capes.gov.br These studies contribute to a broader understanding of polymer-surfactant systems, which are relevant in various industrial and scientific applications. researchgate.netacs.org

Formation and Characterization of Lithium Dodecyl Sulfate/Polymer Complexes

The interaction between lithium dodecyl sulfate and polymers can lead to the formation of complexes with unique properties. A notable example is the complex formed between LiDS and chitosan (B1678972) (CS), a natural biopolymer. thaiscience.infocmu.ac.th The formation of these CS/LiDS complexes occurs as the anionic dodecyl sulfate molecules interact with the cationic polymer chains. thaiscience.info This interaction is driven by electrostatic forces between the negatively charged sulfate head of LiDS and the protonated amino groups of chitosan. thaiscience.infocmu.ac.th

The characterization of these complexes often involves measuring their influence on emulsions. Key parameters include the zeta (ζ) potential and the average size of emulsion droplets. Studies have shown that increasing the concentration of LiDS in a chitosan-stabilized emulsion leads to a significant change in the surface charge. For instance, an increase in LiDS concentration from 0.05 mM to 1 mM can cause the ζ-potential of emulsion droplets to decrease sharply from approximately -44 mV to -75 mV, indicating the adsorption of the anionic dodecyl sulfate ions onto the droplet surface. thaiscience.info The formation of these polymer-surfactant complexes can be optimized by adjusting the concentrations of both the polymer and the surfactant to achieve desired characteristics. cmu.ac.th For example, a complex containing 1 mM LiDS and 1 g/L of 45 kDa chitosan has been identified as an optimal concentration for specific emulsion applications. cmu.ac.th

Table 1: Effect of LiDS and Chitosan Concentration on Emulsion Droplet Properties This table is generated based on findings from studies on Chitosan/LiDS complexes. thaiscience.infocmu.ac.th

| LiDS Concentration (mM) | Chitosan (45 kDa) Conc. (g/L) | Resulting ζ-Potential (mV) | Effect on Droplet Size |

| 0.05 | 0 | -43.97 | Baseline |

| 0.5 | 0 | Constant at higher conc. | Stable size |

| 1.0 | 0 | -75.30 | Smaller droplets |

| 1.0 | 0.25 | More positive than LiDS alone | Varies |

| 1.0 | 1.0 | Optimal negative charge | Optimal stability |

Impact on Emulsion Stabilization Mechanisms

Emulsions stabilized by polymer/surfactant complexes, such as chitosan/LiDS, are generally more stable than those stabilized by the surfactant alone. thaiscience.infoscispace.com This enhanced stability is attributed to the operation of two primary mechanisms: electrostatic repulsion and steric hindrance. thaiscience.info

Electrostatic Repulsion : Like the surfactant alone, the polymer/LiDS complex imparts a negative charge to the oil droplets in an oil-in-water emulsion, causing them to repel each other and preventing coalescence. thaiscience.info

Steric Hindrance : This mechanism is provided by the bulky polymer component of the complex. thaiscience.infoscispace.com The polymer chains adsorbed onto the droplet surfaces create a physical barrier that mechanically prevents the droplets from approaching each other too closely. thaiscience.info

The combination of these two mechanisms results in a significantly more robust and stable emulsion compared to using an anionic surfactant like LiDS by itself, which relies primarily on electrostatic repulsion. thaiscience.info Research has demonstrated that CS/LiDS complexes significantly improve emulsion stability, with factors like polymer length and concentration playing crucial roles in optimizing this effect. cmu.ac.th

Polymer Conformation Changes Induced by Lithium Dodecyl Sulfate

Anionic surfactants like dodecyl sulfate are known to induce conformational changes in polymers, including both synthetic polymers and biological polymers like proteins. rsc.orgacs.org The interaction typically begins with an ionic interaction between the charged head of the surfactant and charged sites on the polymer. acs.org This is followed by hydrophobic interactions, where the hydrocarbon tail of the surfactant associates with hydrophobic regions of the polymer. acs.orgfujifilm.com

This process can be visualized using the "necklace and beads" model, where surfactant molecules initially bind to specific sites and then, at higher concentrations, form micelle-like aggregates along the polymer chain. acs.org This binding can disrupt the internal forces that maintain the polymer's original conformation, leading to significant structural changes. For example, studies with sodium dodecyl sulfate (SDS) have shown it can induce a conformational change in the conducting polymer PEDOT:PSS from a coiled to a more linear structure. rsc.org In proteins, this interaction can lead to the unfolding of the protein by breaking down its tertiary and secondary structures. acs.org The ability of LiDS to induce such changes is utilized in biochemical applications to denature proteins and alter their structure for analysis. sigmaaldrich.com

Lithium Dodecyl Sulfate Interactions with Biological Membranes and Lipid Bilayers

The interaction of surfactants with biological membranes is a critical area of study, with implications for understanding cellular processes and for various biotechnological applications. researchgate.net LiDS, as an analogue of the extensively studied SDS, interacts significantly with lipid bilayers, which are the fundamental structure of cell membranes. sigmaaldrich.comiphy.ac.cn The hydrocarbon chain of the dodecyl sulfate molecule has a propensity to compete for hydrophobic bonds within the membrane, while the hydrophilic sulfate head interacts with the aqueous environment and the polar head groups of the lipids. fujifilm.comacs.org

This interaction leads to the insertion of the surfactant molecules into the bilayer. nih.gov At lower concentrations, this insertion can alter the physical properties of the membrane, such as increasing its thickness and tightening the packing of the lipid tails. iphy.ac.cnacs.org At higher concentrations, this process can lead to the complete solubilization of the membrane into mixed micelles of lipid and surfactant. researchgate.net

Partition Equilibria Studies in Membrane-Mimicking Environments

Partition equilibria describe how a substance, such as LiDS, distributes itself between two immiscible phases, in this case, the aqueous environment and the lipid bilayer of a membrane. sigmaaldrich.com Studies on the partitioning of sodium dodecyl sulfate (SDS) into lipid membranes provide detailed insights applicable to LiDS. researchgate.net Molecular dynamics simulations show that SDS monomers can readily penetrate the membrane, with their hydrocarbon tails aligning parallel to the lipid tails. iphy.ac.cn

The insertion of the surfactant molecules into the bilayer is not a simple dissolution. It strengthens the interactions among the lipid molecules at certain concentrations, leading to a decrease in the area per lipid and an increase in bilayer thickness. iphy.ac.cn This is attributed to strong hydrophilic interactions between the sulfate head of the surfactant and the phosphocholine (B91661) head groups of the lipids, as well as hydrophobic interactions between the hydrocarbon chains. iphy.ac.cnacs.org At subsolubilizing concentrations, the presence of the surfactant can induce the formation of transient hydrophilic pores in the membrane, which can increase its permeability. nih.gov

Table 2: Effects of Dodecyl Sulfate Partitioning on Lipid Bilayer Properties This table is generated based on findings from molecular dynamics simulations of SDS, which are analogous to LiDS interactions. iphy.ac.cnacs.org

| Dodecyl Sulfate Concentration | Effect on Bilayer Area | Effect on Bilayer Thickness | Effect on Lipid Tail Order |

| Low (< 28 mol%) | Decrease | Increase | Increase |

| High | Leads to solubilization | Membrane disruption | Loss of ordered structure |

Structural Effects on Biological Systems (e.g., light-harvesting complexes)

Lithium dodecyl sulfate plays a crucial role as a tool in the study of complex biological structures, particularly membrane-bound protein complexes like the light-harvesting complexes (LHCs) found in photosynthetic organisms. nih.govic.ac.uk These complexes are integral membrane proteins that are difficult to study in their native environment. nih.gov

LiDS is used to solubilize and isolate these pigment-protein complexes from the thylakoid membranes. ic.ac.uk Its detergent properties allow it to replace the membrane lipids that surround the protein, bringing the complex into solution while often preserving its structural and functional integrity. ic.ac.uk This solubilization is a key step for further purification and analysis using techniques like lithium dodecyl sulfate-polyacrylamide gel electrophoresis (LDS-PAGE), which can be performed at low temperatures due to the high solubility of LiDS in the cold. sigmaaldrich.comacs.org This method is used to separate different chlorophyll-protein complexes and analyze their oligomerization states. ic.ac.ukacs.org

Furthermore, LiDS is instrumental in the in vitro reconstitution of LHCs. nih.gov In this process, purified apoproteins (the protein part of the complex without the pigments) are refolded in the presence of LiDS and pigments (like chlorophylls (B1240455) and carotenoids). The detergent facilitates the correct folding of the protein and the binding of the pigments, allowing researchers to generate functional LHCs outside of the cell for detailed study. nih.gov

Advanced Research Applications of Lithium Dodecyl Sulfate

Role in Nanomaterials Synthesis and Morphological Control

The application of surfactants is crucial in the bottom-up synthesis of nanomaterials, where precise control over particle size, shape, and stability is paramount. Lithium dodecyl sulfate (B86663) serves as a key agent in this domain, functioning through sophisticated templating and stabilization mechanisms. nanotrun.commedchemexpress.com

In solution, surfactant molecules like lithium dodecyl sulfate can self-assemble into aggregates such as micelles, which can act as "soft templates" or nanoreactors for the synthesis of nanoparticles. mdpi.comrsc.org The size of these micellar nanoreactors can be controlled by adjusting parameters like the water-to-surfactant ratio, which in turn dictates the size of the resulting nanoparticles. rsc.org

Research has demonstrated the dual role of lithium dodecyl sulfate as both a reducing agent and a stabilizing agent in the synthesis of silver nanoparticles (Ag NPs). researchgate.netresearchgate.net This dual-functionality presents an eco-friendly and economical approach by eliminating the need for separate reducing and stabilizing agents. researchgate.netresearchgate.net The morphology and size of the synthesized nanoparticles can be precisely controlled by manipulating reaction conditions. researchgate.net Studies show that increasing the concentration of LDS can alter the morphology of Ag NPs from spherical particles to rods, while increases in temperature and pH lead to larger particle sizes. researchgate.net This templating effect is not limited to metallic nanoparticles; the principles of micelle-based synthesis are widely applied to create structured conducting polymers and other complex nanostructures. mdpi.com

A critical challenge in the application of nanomaterials is their tendency to aggregate, which can diminish their unique properties. Lithium dodecyl sulfate is employed as a dispersing and capping agent to ensure nanoparticles remain well-dispersed and colloidally stable. nih.gov It achieves this by adsorbing onto the surface of nanoparticles, creating a charged layer that induces electrostatic repulsion between particles, thereby preventing them from clumping together. acs.org

This stabilizing effect is particularly evident in the dispersion of single-walled carbon nanotubes (SWNTs). Stable dispersions of SWNTs in deionized water have been successfully prepared using LDS. acs.org The quality of these dispersions has been shown to directly correlate with the magnitude of the zeta potential, confirming that electrostatic repulsion is the primary mechanism for stabilization. acs.org While sodium dodecyl sulfate (SDS) was found to be slightly more effective, LDS still provides high-quality dispersions, outperforming several other common surfactants. acs.org In other applications, the replacement of SDS with LDS has been used to prepare composite carbon nanotube fibers with enhanced mechanical properties, including a tensile strength of 1.8 GPa. researchgate.net

Table 1: Relative Quality of Single-Walled Carbon Nanotube Dispersions with Various Surfactants This table is based on research findings where dispersion quality was evaluated and ranked.

| Surfactant | Abbreviation | Relative Dispersion Quality Ranking |

| Sodium Dodecyl Sulfate | SDS | 1 (Highest) |

| Lithium Dodecyl Sulfate | LDS | 2 |

| Sodium Dodecylbenzene Sulfonate | SDBS | 3 |

| Tetradecyl Trimethyl Ammonium Bromide | TTAB | 4 |

| Sodium Cholate | SC | 5 |

| Data sourced from The Journal of Physical Chemistry C. acs.org |

Analytical Separation Techniques Utilizing Lithium Dodecyl Sulfate

The unique micellar properties of LDS make it a valuable component in modern analytical separation techniques, where it is used to enhance selectivity and efficiency. nanotrun.commedchemexpress.com

Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that utilizes a micellar solution as a pseudostationary phase. future4200.com Lithium dodecyl sulfate is frequently used to form these micelles. researchgate.net A particularly effective strategy for enhancing separation selectivity involves the use of mixed micellar systems. acs.orgnih.gov

Table 2: Contrasting Solvation Properties of LDS and LPFOS Micelles for MEKC Optimization This table highlights the different interaction capabilities of the two surfactants, which allows for tunable selectivity in mixed micellar systems.

| Property | Lithium Dodecyl Sulfate (LDS) | Lithium Perfluorooctanesulfonate (B1231939) (LPFOS) |

| Polarizability | More Polarizable | Less Polarizable |

| Dipolarity | Less Dipolar | More Dipolar |

| Hydrogen Bond Basicity | More Basic | Less Basic |

| Hydrogen Bond Acidity | Less Acidic | More Acidic |

| Data sourced from PubMed. nih.gov |

Beyond MEKC, lithium dodecyl sulfate finds application in various chromatographic methods. A notable advantage of using LDS over the more common sodium dodecyl sulfate (SDS) is the potential for improved separation resolution. future4200.com The substitution of the sodium ion with the smaller lithium ion can lead to the formation of narrower peaks during analysis. future4200.com This effect is hypothesized to be due to a less-tight binding of the lithium counter-ion to the micelle, which may improve the mass transfer kinetics of analytes between the mobile phase and the micellar phase. future4200.com LDS is also used as an anionic detergent for electrophoresis, particularly in applications that require low temperatures to maintain the integrity of biological samples. medchemexpress.com

Electrochemical System Enhancements

The ability of lithium dodecyl sulfate to self-assemble and adsorb at interfaces has been exploited to significantly enhance the performance of electrochemical systems, especially in the field of energy storage.

In one innovative approach, a concentrated aqueous electrolyte based on lithium dodecyl sulfate was developed for aqueous lithium-ion batteries. researchgate.net This system leverages two key mechanisms: first, the self-assembly of dodecyl sulfate anions into micelles effectively slows down anion diffusion, promoting nearly single Li-ion conduction in the electrolyte. researchgate.net Second, the dodecyl sulfate molecules adsorb at the electrode-electrolyte interface, forming a protective, water-repelling layer that expands the stable electrochemical window of the aqueous electrolyte to 3.0 V. researchgate.net This dual-action electrolyte was shown to improve both the cycle performance and rate capability of a LiFePO₄/LiTi₂(PO₄)₃ full-cell battery compared to a standard aqueous electrolyte. researchgate.net

In another application, LDS has been used as a novel electrolyte additive to improve the performance of graphite (B72142) anodes in lithium-ion batteries. acs.org The addition of just 1% LDS to a conventional electrolyte led to a dramatic improvement in rate capability, increasing the discharge capacity at a 2C rate from 102 to 240 mAh g⁻¹. acs.org Furthermore, capacity retention after 200 cycles was enhanced from 51% to 94%. acs.org This enhancement is attributed to the formation of a superior solid electrolyte interphase (SEI) on the anode. The interphase, constructed from the decomposition of LDS, is composed of flexible organic long-chain polyethers and inorganic lithium sulfite (B76179), which together create a robust layer that accelerates lithium intercalation kinetics. acs.org The fundamental behavior of the dodecyl sulfate anion at electrode surfaces has been studied, revealing a potential-controlled transformation from hemimicellar aggregates to a condensed monolayer, which underpins its function in these applications. acs.org

Table 3: Performance Enhancements in Lithium-Ion Batteries Using Lithium Dodecyl Sulfate This table summarizes key performance metrics from research on LDS in different electrochemical applications.

| Application | Key Finding | Performance Metric | Value without LDS | Value with LDS |

| Concentrated Aqueous Electrolyte | Expanded Electrochemical Window | Voltage (V) | < 2.0 | 3.0 |

| Electrolyte Additive (1% LDS) | Improved Rate Capability | Discharge Capacity at 2C (mAh g⁻¹) | 102 | 240 |

| Electrolyte Additive (1% LDS) | Enhanced Cyclic Stability | Capacity Retention after 200 cycles | 51% | 94% |

| Data sourced from ResearchGate and ACS Publications. researchgate.netacs.org |

Electrolyte Design for Aqueous Li-ion Batteries

The design of electrolytes is a critical aspect of battery performance, and LiDS has been reported as a key component in novel aqueous electrolyte formulations. nii.ac.jp Researchers have developed concentrated aqueous electrolytes based on LiDS that enhance the performance of aqueous Li-ion batteries. researchgate.net A key strategy involves utilizing the self-assembly of the dodecyl sulfate (DS⁻) anions into micelles within the aqueous solution. researchgate.netresearchgate.net This self-assembly is a distinctive feature compared to simple salt solutions like lithium sulfate (Li₂SO₄).

In these electrolyte systems, LiDS acts as both the lithium salt and a functional surfactant. researchgate.net The formation of micelles effectively traps water molecules and alters the solvation environment of the lithium ions. nih.gov This structuring of the electrolyte at a molecular level is crucial for widening the operational voltage range of the battery. researchgate.net

One notable electrolyte formulation consists of a 1.3 mol dm⁻³ LiDS aqueous solution. researchgate.net Research has shown that such an electrolyte can expand the electrochemical stability window (ESW) to 3.0 V. researchgate.net This is a significant improvement over traditional aqueous electrolytes, whose narrow ESW of 1.23 V has historically limited the energy density of aqueous batteries. rsc.org The expanded window allows for the use of higher voltage electrode pairs, such as the LiFePO₄/LiTi₂(PO₄)₃ full cell, which has demonstrated improved cycle performance and rate capability with the LiDS-based electrolyte compared to a standard 1.0 mol dm⁻³ Li₂SO₄ electrolyte. researchgate.net

The table below summarizes the expanded electrochemical window achieved with a LiDS-based electrolyte on various electrode materials compared to a conventional aqueous electrolyte.

Table 1: Electrochemical Window of LiDS-Based Aqueous Electrolyte vs. Standard Electrolyte

| Electrode Material | 1.3 mol dm⁻³ LiDS/H₂O System (V) | 1.0 mol dm⁻³ Li₂SO₄/H₂O System (V) |

|---|---|---|

| Glassy Carbon (GC) | 3.0 | 1.9 |

| Titanium (Ti) | 2.8 | 1.8 |

| Aluminum (Al) | 2.5 | 1.7 |

| Nickel (Ni) | 2.3 | 1.6 |

| Stainless Steel (SUS) | 2.9 | 1.8 |

| Platinum (Pt) | 3.0 | 2.1 |

Data sourced from linear sweep voltammetry measurements at 30 °C. The potential was measured against an Ag/AgCl reference electrode. researchgate.net

Investigation of Li-ion Transport Properties in Lithium Dodecyl Sulfate Electrolytes

The transport properties of ions within the electrolyte are fundamental to a battery's power capabilities. In LiDS-based aqueous electrolytes, the transport of lithium ions is significantly influenced by the surfactant's molecular structure and behavior in solution. ardc.edu.au A primary finding is that the self-assembly of dodecyl sulfate anions into large micellar structures effectively hinders their diffusion. researchgate.net This phenomenon leads to an electrolyte where the charge is predominantly carried by the smaller, more mobile lithium ions, resulting in a state of nearly single Li-ion conduction. nii.ac.jpresearchgate.net

This is a highly desirable characteristic for electrolytes, as it minimizes concentration polarization during battery operation, thereby enhancing rate capability. acs.org The Li-ion transference number (t₊), which represents the fraction of total current carried by the cations, is consequently high in these systems. rsc.org

Investigations into the self-diffusion coefficients of the species within a 1.3 mol dm⁻³ LiDS aqueous solution reveal the extent of this effect. The diffusion coefficient of the DS⁻ anion is two orders of magnitude lower than that of the Li⁺ ion, confirming the limited mobility of the anionic micelles. researchgate.net

The table below presents the self-diffusion coefficients for water, lithium ions, and dodecyl sulfate anions in a concentrated LiDS electrolyte.

Table 2: Self-Diffusion Coefficients in 1.3 mol dm⁻³ LiDS Aqueous Solution at 30 °C

| Species | Self-Diffusion Coefficient (D / m²s⁻¹) |

|---|---|

| H₂O | 2.4 x 10⁻⁹ |

| Li⁺ | 1.1 x 10⁻⁹ |

| DS⁻ | 1.1 x 10⁻¹¹ |

Data obtained from pulsed-field gradient nuclear magnetic resonance (PFG-NMR) measurements. researchgate.net

Interfacial Adsorption Phenomena at Electrode Surfaces

The interaction between the electrolyte and the electrode surfaces is critical for the stability and longevity of a lithium-ion battery. LiDS plays a crucial role in modifying this interface. researchgate.net The dodecyl sulfate anions adsorb onto the electrode surfaces, a phenomenon driven by the electric field of the electric double layer. researchgate.netacs.org This adsorption is not random; the surfactant molecules arrange themselves to form a protective layer. rsc.org

This adsorbed layer is hydrophobic due to the long dodecyl hydrocarbon tails of the DS⁻ anions. researchgate.netrsc.org The formation of this hydrophobic layer at the electrolyte/electrode interface effectively excludes water molecules from the immediate vicinity of the electrode surface. researchgate.net This is a key mechanism for suppressing the parasitic reactions associated with water decomposition (hydrogen and oxygen evolution), which in turn contributes to the widening of the electrolyte's electrochemical stability window. researchgate.net

In non-aqueous systems where LiDS is used as an additive, it has been shown to facilitate the formation of a robust and flexible solid-electrolyte interphase (SEI) on graphite anodes. acs.org This SEI is primarily composed of organic long-chain polyether and inorganic lithium sulfite. acs.org The flexible nature of the long-chain polyether provides mechanical robustness to the SEI, while the lithium sulfite component helps to accelerate lithium intercalation and deintercalation kinetics by reducing the charge transfer resistance. acs.org The preferential adsorption of LiDS leads to these excellent interfacial properties, which greatly improve the rate capability and cyclic stability of graphite anodes. acs.orgresearchgate.net For example, adding just 1% LiDS to a base electrolyte increased the discharge capacity at a 2C rate from 102 to 240 mAh g⁻¹ and enhanced capacity retention after 200 cycles from 51% to 94%. acs.org

The effectiveness of surfactant adsorption in altering surface properties is also evident from contact angle measurements. Surfactant-based solutions, including those with LiDS, exhibit significantly lower contact angles on electrode substrates compared to standard salt solutions, indicating improved wettability. rsc.org

Methodological Approaches and Characterization Techniques in Lithium Dodecyl Sulfate Research

Spectroscopic Techniques

Spectroscopic methods are fundamental in the study of lithium dodecyl sulfate (B86663) (LDS), providing insights into its aggregation behavior and the structure of its micelles. These techniques rely on the interaction of electromagnetic radiation with the molecules to probe various properties.

UV Spectroscopy for Critical Micelle Concentration Determination

UV-Visible absorption spectroscopy is a straightforward and effective method for determining the critical micelle concentration (CMC) of surfactants like lithium dodecyl sulfate. researchgate.netscispace.com The principle behind this technique lies in monitoring the change in the absorbance of a probe molecule or the surfactant itself as a function of surfactant concentration. A distinct break in the relationship between absorbance and concentration signifies the onset of micelle formation, which corresponds to the CMC. researchgate.net Studies have successfully employed UV spectroscopy to determine the CMC of lithium dodecyl sulfate in aqueous solutions. scispace.com The presence of additives, such as alcohols, can influence the CMC, and UV spectroscopy is a valuable tool for quantifying these effects. scispace.com

Fluorescence Spectroscopy and Quenching Studies

Fluorescence spectroscopy, particularly time-resolved fluorescence quenching (TRFQ), is a powerful technique for investigating the aggregation numbers and hydration of lithium dodecyl sulfate (LDS) micelles. csun.edudiva-portal.org This method involves the use of a fluorescent probe, such as pyrene, and a quencher. The rate at which the quencher extinguishes the fluorescence of the probe provides information about the micellar environment, including the number of surfactant molecules per micelle (aggregation number). csun.edu

Research has shown that the aggregation numbers of LDS micelles can be accurately measured using TRFQ. csun.edu These studies have revealed that LDS micelles grow as the concentration of lithium ions in the aqueous phase increases. csun.edu Furthermore, fluorescence quenching experiments have been instrumental in estimating the average size of aggregates in liquid crystal systems containing sodium dodecyl sulfate (a close relative of LDS), decanol, and lithium sulfate. nih.gov

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of lithium dodecyl sulfate (LDS) and its aggregates. nih.govresearchgate.netpageplace.de By measuring the magnetic properties of atomic nuclei, NMR can provide information on molecular structure, dynamics, and the interactions between molecules.

In the context of LDS, 2H-NMR has been used to study the dynamics of liquid crystal phases formed by dodecyl sulfate, with measurements of quadrupole splitting and longitudinal relaxation times offering insights into the behavior of the aggregates. nih.gov While specific studies focusing solely on the comprehensive structural elucidation of LDS micelles using the full suite of modern NMR techniques are not prevalent in the provided results, the principles of using NMR for such purposes are well-established for similar surfactant systems. researchgate.netmdpi.com For instance, NMR can be used to determine the location of different parts of the surfactant molecule within the micelle and to study the binding of counterions like lithium. researchgate.netresearchgate.net

Scattering Techniques

Scattering techniques, which involve directing a beam of particles (neutrons or X-rays) at a sample and analyzing the resulting scatter pattern, are paramount for characterizing the size, shape, and interactions of lithium dodecyl sulfate micelles.

Small-Angle Neutron Scattering (SANS) for Micellar Structure and Interaction Analysis

Small-Angle Neutron Scattering (SANS) is a premier technique for determining the structure and interactions of lithium dodecyl sulfate (LDS) micelles in solution. acs.orgunifi.itosti.gov By analyzing the scattering pattern of neutrons from the sample, researchers can deduce information about the size, shape, aggregation number, and charge of the micelles. acs.org

SANS studies have been conducted to investigate the interaction of LDS micelles with other molecules, such as the macrocyclic cage CESTO. acs.orgunifi.it These studies have shown that the complexation of lithium ions by CESTO leads to the incorporation of the complex into the outer layer of the micelle, drastically reducing the micelle's effective charge. acs.org A two-layer model for the micellar structure has been successfully used to fit SANS data, yielding parameters like the micellar aggregation number and the fraction of the complex incorporated into the micelle. acs.org Furthermore, SANS has been employed to study the influence of counterions, including lithium, on the hydration structure of dodecyl sulfate micelles. osti.gov

| Parameter | Description | Source |

| Micellar Aggregation Number | The number of surfactant molecules in a single micelle. | acs.org |

| Effective Micellar Charge | The net charge of the micelle, considering counterion binding. | acs.org |

| Fraction of Incorporated Molecules | The proportion of guest molecules (e.g., CESTO-Li+ complex) integrated into the micellar structure. | acs.org |

Small-Angle X-ray Scattering (SAXS) Applications

Small-Angle X-ray Scattering (SAXS) is another powerful scattering technique used to investigate the structure of nanomaterials, including surfactant micelles, in the size range of 1-100 nm. nih.govresearchgate.netmalvernpanalytical.com SAXS provides information on particle size, shape, and distribution. researchgate.net

Surface and Interfacial Tension Measurements

The characterization of lithium dodecyl sulfate (LiDS) solutions frequently involves the measurement of surface and interfacial tension to understand its behavior as a surfactant. These measurements are crucial for determining key properties such as the critical micelle concentration (CMC), which is the concentration at which surfactant molecules begin to form micelles in the bulk solution.

Surface tensiometry is a primary technique used in these investigations. mdpi.comresearchgate.net This method measures the force exerted at the interface between the LiDS solution and another phase, typically air. The data generated from surface tension measurements as a function of surfactant concentration allows for the identification of the CMC, which is observed as a distinct break or kink in the isotherm curve. mdpi.com Research has shown that the nature of the counterion has a significant effect on the surface tension and CMC of dodecyl sulfate surfactants. mdpi.com For instance, at 295 K, the CMC for lithium dodecyl sulfate was found to be 8.4 mM, which is slightly higher than that of sodium dodecyl sulfate (SDS) at 8.1 mM and significantly higher than that of cesium dodecyl sulfate (CsDS) at 5.7 mM. mdpi.com Another study reported a CMC of 8.7 mM for LiDS at 298 K. mdpi.com The surface tension of a LiDS solution has been reported as 25.2 mN/m at 21°C. carlroth.com

These studies often employ techniques like the Wilhelmy plate method or pendant drop analysis. acs.orgmdpi.com The pendant drop method, for example, has been used to measure the surface tensions of aqueous LiDS solutions in contact with methane (B114726) under hydrate-forming conditions. acs.org In addition to air-water interfaces, the interfacial properties between LiDS solutions and other materials, such as graphite (B72142) electrodes in batteries, are also studied to understand the role of the surfactant in modifying surface properties. ucl.ac.uk

Vibrational sum-frequency generation (SFG) spectroscopy is another powerful technique used alongside surface tensiometry. mdpi.comresearchgate.net SFG provides molecular-level information about the orientation and structure of surfactant molecules at the interface. By probing the S-O stretching vibrations of the sulfate headgroup, researchers can quantify ion binding and surface coverage of the LiDS adlayer at the air-water interface. mdpi.comresearchgate.net These studies have revealed the degree of dissociation between the dodecyl sulfate head group and the lithium cation to be approximately 12.0%. researchgate.net

Table 1: Critical Micelle Concentration (CMC) of Dodecyl Sulfate Surfactants

| Surfactant | Counterion | CMC (mM) | Temperature (K) | Source |

|---|---|---|---|---|

| Lithium Dodecyl Sulfate (LiDS) | Li⁺ | 8.4 | 295 | mdpi.com |

| Lithium Dodecyl Sulfate (LiDS) | Li⁺ | 8.7 | 298 | mdpi.com |

| Sodium Dodecyl Sulfate (SDS) | Na⁺ | 8.1 | 295 | mdpi.com |

Rheological and Viscosity Studies of Lithium Dodecyl Sulfate Solutions

Rheological and viscosity studies are essential for understanding the flow behavior and microstructure of LiDS solutions, particularly at high concentrations relevant to applications like aqueous lithium-ion batteries. researchgate.net The viscosity of these solutions is closely linked to the self-assembly of dodecyl sulfate anions into various micellar structures. researchgate.netwhiterose.ac.uk

The relationship between shear viscosity and shear rate is typically investigated using a rheometer. researchgate.netwhiterose.ac.uk For LiDS aqueous solutions, the rheological behavior changes significantly with concentration. researchgate.net

Low Concentration Region: In dilute solutions, where LiDS exists as individual ions or small spherical micelles, the viscosity is low and exhibits Newtonian behavior (viscosity is independent of the shear rate). researchgate.net

High Concentration Region: As the concentration of LiDS increases significantly (e.g., to 1.3 mol dm⁻³), the micelles can grow and pack into ordered liquid crystalline phases, such as a hexagonal cylindrical structure. This structural transition leads to a dramatic change in rheological properties, often resulting in an increase in viscosity and the appearance of non-Newtonian behavior, like shear thinning. researchgate.net

These viscosity measurements, often correlated with data from techniques like Small-Angle X-ray Scattering (SAXS), provide insights into how micellar shape and inter-micellar interactions influence the macroscopic flow properties of the electrolyte. researchgate.net The formation of larger, ordered aggregates like hexagonal phases can effectively limit the diffusion of the dodecyl sulfate anions, which is a desirable property for creating high-transference-number electrolytes for batteries. researchgate.net

Table 2: Effect of LiDS Concentration on Micellar Structure and Viscosity

| LiDS Concentration | Predominant Micellar Structure | Observed Viscosity Behavior | Source |

|---|---|---|---|

| Low (below and slightly above CMC) | Spherical Micelles | Low viscosity, Newtonian behavior | researchgate.net |

Electrochemical Characterization Methods

Electrochemical methods are fundamental in assessing the performance of LiDS when it is used as a component in electrochemical systems, such as an electrolyte additive or the primary salt in aqueous lithium-ion batteries. ucl.ac.ukresearchgate.net These techniques probe the electrochemical stability, reaction kinetics, and interfacial properties of the system.

Cyclic Voltammetry (CV) and Galvanostatic Cycling are two of the most common electrochemical techniques used to evaluate LiDS-containing electrolytes and their effect on electrode performance. ucl.ac.ukelectrochemsci.org

Cyclic Voltammetry (CV) involves scanning the potential of a working electrode versus a reference electrode at a constant rate and measuring the resulting current. electrochemsci.orgresearchgate.net In LiDS research, CV is used to:

Determine the Electrochemical Stability Window (ESW): By scanning the potential to positive and negative limits on an inert electrode, the onset of electrolyte oxidation and reduction can be identified. Research has shown that a concentrated aqueous electrolyte of LiDS (1.3 mol dm⁻³) can expand the ESW of water to 3.0 V. researchgate.net

Investigate Redox Processes: CV curves reveal the potentials at which lithium intercalation and deintercalation occur in battery electrodes. electrochemsci.org The shape and separation of the anodic and cathodic peaks provide information about the reversibility of the electrochemical reactions. electrochemsci.orgucl.ac.uk For instance, studies on graphite anodes and LiNiₓCoᵧMn₁₋ₓ₋ᵧO₂ (NCM) cathodes have utilized CV to confirm good electrochemical reversibility in the presence of dodecyl sulfate anions. electrochemsci.orgucl.ac.uk

Galvanostatic Cycling involves charging and discharging a battery cell at a constant current and monitoring the change in voltage over time. electrochemsci.orgritsumei.ac.jp This method is crucial for determining key performance metrics of a battery, such as:

Discharge Capacity: The amount of charge a battery can deliver.

Cycling Stability: How well the capacity is maintained over repeated charge-discharge cycles.

Rate Capability: The performance of the battery at different charge/discharge rates.

Coulombic Efficiency: The ratio of charge output during discharge to charge input during charge.

In studies involving LiDS, galvanostatic cycling has demonstrated that its use as an electrolyte can improve the cycle performance and rate capability of a LiFePO₄/LiTi₂(PO₄)₃ full-cell compared to a standard Li₂SO₄ aqueous electrolyte. researchgate.net Similarly, modifying NCM cathode materials with dodecyl sulfate anions led to a higher residual specific capacity (131.9 mAh g⁻¹ vs. 88.6 mAh g⁻¹) and capacity retention (73.0% vs. 48.3%) after 300 cycles compared to the unmodified material. electrochemsci.org

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that measures the opposition of a system to the flow of alternating current (AC) as a function of frequency. ucl.ac.ukresearchgate.net The resulting data, often presented as Nyquist or Bode plots, provides valuable information about the various resistive and capacitive elements within an electrochemical cell, such as charge transfer resistance, solution resistance, and the properties of the solid-electrolyte interphase (SEI). electrochemsci.orgresearchgate.netnih.gov

In the context of LiDS research, EIS is applied in two distinct ways:

Characterization of Bulk Solutions: EIS can be used to determine the CMC of surfactant solutions. acs.org By measuring the impedance of the LiDS solution at different concentrations, a progressive reduction in the total impedance is observed as surfactant is added. An abrupt change in the slope of the impedance (or equivalent resistance) versus concentration plot indicates the formation of micelles, thus identifying the CMC. acs.org For pure sodium dodecyl sulfate (SDS), this transition was observed at 8.0 mM. acs.org

Analysis of Electrode Interfaces: In battery research, EIS is used to study the kinetics of charge transfer at the electrode/electrolyte interface and the properties of the SEI layer formed on the electrode surface. ucl.ac.ukelectrochemsci.orgucl.ac.uk By comparing the impedance spectra before and after cycling, or in the presence and absence of LiDS, researchers can deduce the effect of the surfactant on the interfacial resistance. nih.gov Lower charge-transfer resistance is generally indicative of faster kinetics and improved performance. electrochemsci.org

Ex-situ X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition and chemical states of the top few nanometers of a material. ucl.ac.uknih.gov In LiDS-related battery research, this method is critical for understanding the composition of the solid-electrolyte interphase (SEI) that forms on the electrode surface during cycling. ucl.ac.ukucl.ac.uk

The procedure involves cycling an electrode in a LiDS-containing electrolyte, carefully disassembling the cell in an inert atmosphere, washing the electrode to remove residual electrolyte, and then analyzing its surface with XPS. ritsumei.ac.jp